3-Fluoro-3-(4-hydroxyphenyl)butanoicacid
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Overview
Description
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a butanoic acid chain. The presence of both fluorine and hydroxyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-Fluoro-3-(4-oxophenyl)butanoic acid.
Reduction: Formation of 3-Fluoro-3-(4-hydroxyphenyl)butanol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets. For example, it may act on enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.
4-Fluoro-3-hydroxyphenylbutanoic acid: Similar structure but with the fluorine and hydroxyl groups in different positions.
Uniqueness
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This distinct arrangement can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-3-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,6-9(13)14)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
UDJBGMJVSCWOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)O)F |
Origin of Product |
United States |
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